molecular formula C20H24N2O4 B268778 N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

Cat. No. B268778
M. Wt: 356.4 g/mol
InChI Key: AVCPIUDHQKULGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first developed as a kinase inhibitor, targeting RAF and VEGFR, and has been shown to have significant efficacy in the treatment of several types of cancer.

Mechanism of Action

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is a kinase inhibitor that targets RAF and VEGFR, which are both involved in the regulation of cell growth and angiogenesis. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to tumor cell death and reduced tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of psoriasis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is its specificity for RAF and VEGFR, which makes it a useful tool for studying these kinases and their roles in cancer and angiogenesis. However, one limitation of this compound 43-9006 is its potential toxicity, which may limit its use in certain experiments or in vivo studies.

Future Directions

There are several potential future directions for research involving N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006, including:
1. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer.
2. Study of its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
3. Investigation of its mechanism of action and potential targets beyond RAF and VEGFR.
4. Development of new analogs or derivatives with improved efficacy and/or reduced toxicity.
5. Exploration of its potential use in combination with immunotherapy for the treatment of cancer.
In conclusion, this compound 43-9006 is a small molecule inhibitor that has shown significant anti-cancer properties through its inhibition of RAF and VEGFR. It has potential applications in the treatment of several types of cancer, as well as other diseases such as psoriasis and rheumatoid arthritis. However, its potential toxicity may limit its use in certain experiments or in vivo studies. Future research should focus on investigating its potential use in combination with other drugs or therapies, as well as developing new analogs or derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 involves several steps, including the reaction of 2-aminobenzonitrile with isopropyl isocyanate to form N-isopropyl-2-cyanobenzamide. This compound is then reacted with 3-(dimethylamino)phenyl isocyanate to form N-{3-[(isopropylamino)carbonyl]phenyl}-2-cyanobenzamide. Finally, the addition of 2-(2-methoxyethoxy)aniline to this compound produces this compound 43-9006.

Scientific Research Applications

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 has been extensively studied for its anti-cancer properties, and has shown efficacy in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)21-19(23)15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

AVCPIUDHQKULGZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC

Origin of Product

United States

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